

Triflumizole: A Technical Guide to Solubility and Stability for the Research Professional

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Compound of Interest

Compound Name: Triflumizole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Triflumizole** under various laboratory conditions. The information presented herein is intended to support research, development, and formulation activities involving this potent fungicide. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for key analytical procedures are provided. Furthermore, this guide includes visualizations of experimental workflows and the biochemical pathway of **Triflumizole's** mode of action, created using Graphviz (DOT language), to facilitate a deeper understanding of the methodologies and underlying mechanisms.

Physicochemical Properties of Triflumizole

Triflumizole is a conazole fungicide that effectively controls a broad spectrum of fungal diseases in various crops.^[1] Its mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.^[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective formulations and for conducting reliable in vitro and in vivo studies.

Solubility Profile

The solubility of **Triflumizole** has been characterized in a range of aqueous and organic solvents. This data is crucial for selecting appropriate solvent systems for analytical standards,

bioassays, and formulation development.

Aqueous Solubility

The aqueous solubility of **Triflumizole** is pH-dependent.

Table 1: Aqueous Solubility of **Triflumizole**

pH	Temperature (°C)	Solubility (mg/L)
5	25	8.9[1]
7	20	10.2 - 10.5[2][3]
7	25	64.6[1]
9	25	3.9[1]

Organic Solvent Solubility

Triflumizole exhibits good solubility in a variety of common organic solvents.

Table 2: Solubility of **Triflumizole** in Organic Solvents

Solvent	Temperature (°C)	Solubility (g/L)
Acetone	20	1440[1]
Acetonitrile	25	1187[1]
Chloroform	20	2220[1]
Dichloromethane	25	3016[1]
Ethyl Acetate	25	1486[1]
n-Hexane	20	17.6[1]
Methanol	20	496[1]
n-Octanol	25	605[1]
Xylene	20	639[1]
Toluene	Not Specified	1486[4]
DMSO	Not Specified	100,000 (100 mg/mL)[5]

Partition Coefficient

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity.

Table 3: Octanol-Water Partition Coefficient (Log P) of **Triflumizole**

pH	Temperature (°C)	Log P
Not specified	20	5.06[1]
7	20	5.10[1]
8	20	5.12[1]

Stability Profile

The stability of **Triflumizole** under various environmental conditions is a critical factor in determining its shelf-life, persistence, and potential degradation pathways.

Hydrolytic Stability

Triflumizole's stability in aqueous solution is influenced by pH.

Table 4: Hydrolytic Degradation Half-life (DT50) of **Triflumizole** at 25°C

pH	DT50 (days)
5	8.9[1]
7	64.6[1]
9	3.9[1]

Photolytic Stability

Triflumizole is susceptible to degradation upon exposure to light.

Table 5: Photolytic Degradation Half-life (DT50) of **Triflumizole** in Water at 25°C

Water Type	pH	DT50 (days)
pH 7 Buffer	7	2.55[1]
Distilled Water	Not Specified	16.97[1]
Natural Water	Not Specified	8.04[1]

Thermal Stability

Understanding the thermal stability of **Triflumizole** is essential for processing and storage.

Table 6: Thermal Degradation of **Triflumizole**

Temperature (°C)	Observation
150	Decomposes[2]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of **Triflumizole**, based on established international guidelines.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 ("Water Solubility").[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To determine the saturation concentration of **Triflumizole** in water at a given temperature.

Materials:

- **Triflumizole** (analytical standard)
- Deionized water
- pH buffers (pH 4, 7, and 9)
- Glass flasks with stoppers
- Constant temperature shaker bath
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Procedure:

- Preparation of Test Solutions:

- Add an excess amount of **Triflumizole** to separate flasks containing deionized water and each of the pH buffers. The excess solid should be visible.
- Prepare at least three replicate flasks for each condition.
- Equilibration:
 - Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).
 - Shake the flasks for a sufficient period to reach equilibrium (preliminary tests should determine this, but 24-48 hours is typical).[11]
- Phase Separation:
 - After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the settling of undissolved material.
 - Alternatively, centrifuge the samples at the test temperature to facilitate phase separation.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant from each flask.
 - Filter the aliquot through a 0.45 µm syringe filter that has been pre-conditioned with the solution to avoid adsorption losses.
 - Quantify the concentration of **Triflumizole** in the filtrate using a validated HPLC-UV method.
- Data Analysis:
 - The average concentration from the replicate flasks is reported as the water solubility at that specific temperature and pH.



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Caption: Aqueous solubility determination workflow.

Protocol for Determination of Hydrolytic Stability

This protocol is based on the OECD Guideline 111 ("Hydrolysis as a Function of pH").[\[12\]](#)[\[13\]](#)
[\[14\]](#)[\[15\]](#)

Objective: To determine the rate of hydrolysis of **Triflumizole** at different pH values.

Materials:

- **Triflumizole** (analytical standard or radiolabeled)
- Sterile aqueous buffer solutions (pH 4, 7, and 9)
- Sterile glass vials with screw caps
- Constant temperature incubator or water bath
- HPLC system with UV or appropriate detector (e.g., radioactivity detector)
- pH meter

Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution of **Triflumizole** in a suitable water-miscible solvent.

- Add a small aliquot of the stock solution to the sterile buffer solutions to achieve a final concentration well below the solubility limit.
- Prepare replicate samples for each pH and a control sample stored at a low temperature (e.g., -20°C) to monitor for non-hydrolytic degradation.
- Incubation:
 - Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
- Sampling and Analysis:
 - At appropriate time intervals, withdraw samples from each test solution.
 - Immediately analyze the samples for the concentration of the parent **Triflumizole** using a validated HPLC method.
- Data Analysis:
 - Plot the natural logarithm of the **Triflumizole** concentration versus time.
 - The degradation rate constant (k) is the negative of the slope of the regression line.
 - Calculate the half-life (DT50) using the formula: $DT50 = \ln(2) / k$.



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Caption: Hydrolytic stability testing workflow.

Protocol for Determination of Photolytic Stability

This protocol is based on the OECD Guideline 316 ("Phototransformation of Chemicals in Water").[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To determine the rate of photodegradation of **Triflumizole** in aqueous solution.

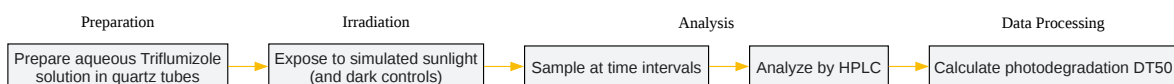
Materials:

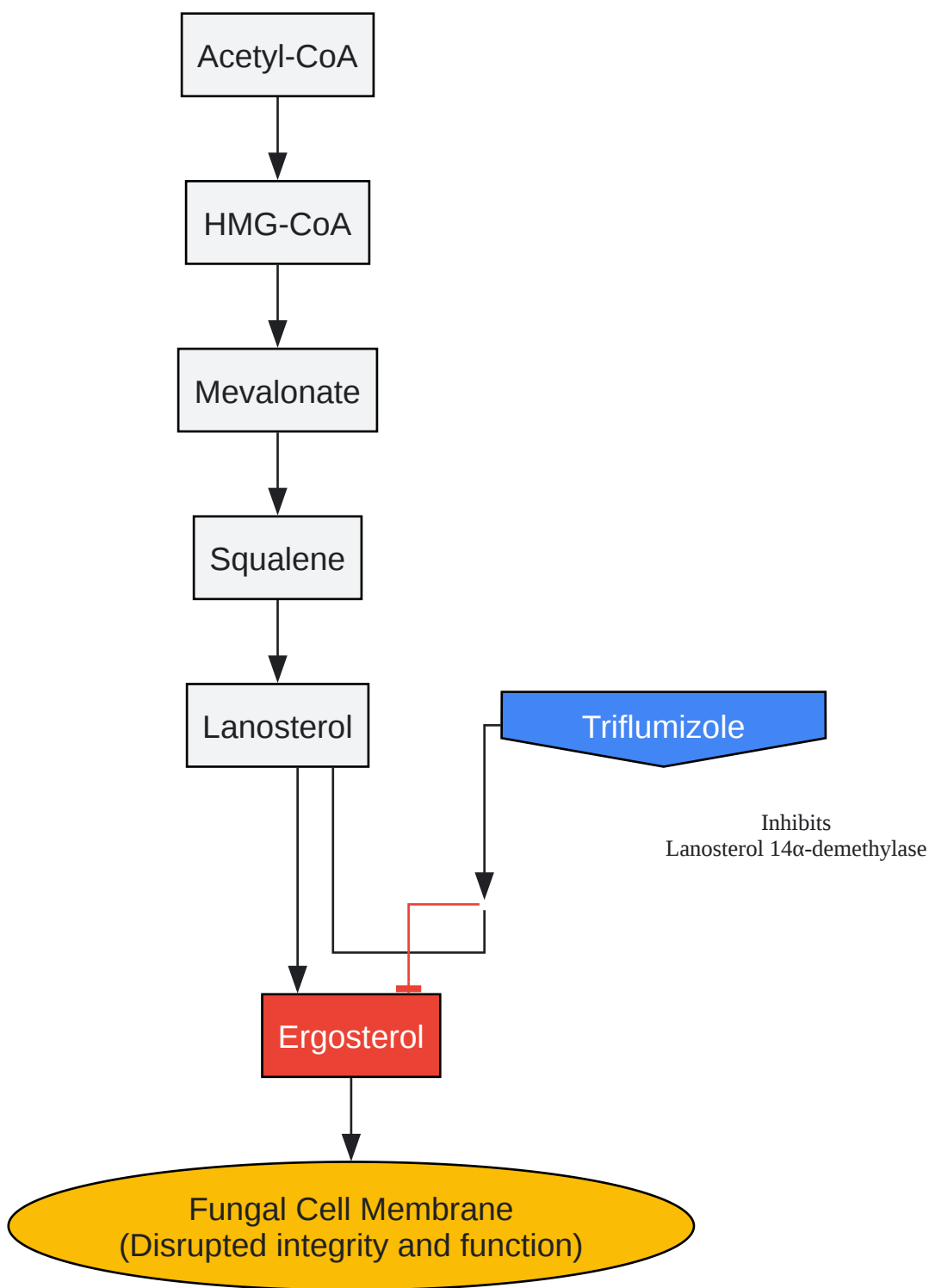
- **Triflumizole** (analytical standard or radiolabeled)
- Sterile, purified water (e.g., HPLC grade)
- Quartz or borosilicate glass tubes
- A light source simulating natural sunlight (e.g., xenon arc lamp)
- Dark control samples
- Constant temperature chamber
- HPLC system with a suitable detector

Procedure:

- Preparation of Test Solutions:
 - Prepare a solution of **Triflumizole** in sterile, purified water.
 - Fill the quartz or borosilicate glass tubes with the test solution.
- Irradiation:
 - Expose the samples to a light source that simulates natural sunlight.
 - Simultaneously, incubate dark control samples at the same temperature to account for non-photolytic degradation.
- Sampling and Analysis:

- At defined time intervals, remove replicate samples from the irradiated and dark control groups.
- Analyze the samples for the concentration of **Triflumizole** using a validated HPLC method.
- Data Analysis:
 - Plot the concentration of **Triflumizole** versus time for both irradiated and dark samples.
 - Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.





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